molecular formula C16H12N2O3S B1471390 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde CAS No. 881676-90-0

5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde

Cat. No.: B1471390
CAS No.: 881676-90-0
M. Wt: 312.3 g/mol
InChI Key: CLFVCXPMUQJUFF-UHFFFAOYSA-N
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Description

5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde is a compound of interest in various fields of research and industry . It has a molecular weight of 312.35 g/mol .


Synthesis Analysis

The synthesis of compounds similar to this compound often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of these esters is a common step in the synthesis process .


Molecular Structure Analysis

The molecular formula of this compound is C16H12N2O3S.


Chemical Reactions Analysis

The chemical reactions involving compounds like this compound often involve protodeboronation of pinacol boronic esters . This process can be paired with a Matteson–CH2–homologation to allow for formal anti-Markovnikov alkene hydromethylation .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis Approaches : Research has explored various synthesis methods for related compounds. For instance, the synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines involves microwave-assisted treatment, highlighting a method that could potentially be applied to 5-Phenyl-1-(pyridin-3-ylsulfonyl)-1H-pyrrole-3-carbaldehyde (Palka et al., 2014).

  • Characterization Techniques : Detailed NMR spectroscopic investigations are integral in characterizing similar compounds. This indicates the importance of such techniques in understanding the properties of this compound (Vilkauskaitė et al., 2011).

Potential Biomedical Applications

  • Cytotoxicity Evaluation : Compounds with structural similarities have been evaluated for their cytotoxic activity against various cancer cell lines, suggesting a potential research direction for assessing the biomedical applications of this compound (Alam et al., 2017).

  • Antimicrobial Activity : Studies on derivatives of similar compounds have demonstrated antimicrobial activity, indicating the potential for this compound to be explored in this context (Hamed et al., 2020).

Photophysical Properties

  • Influence on Fluorescence : Research on heterocyclic orthoaminoaldehydes, which are structurally related, has shown that absorption and emission depend on substituents, hinting at the photophysical research potential for this compound (Patil et al., 2010).

Chemical Reactions and Derivatives

  • Sonogashira-Type Reactions : this compound could potentially be used in Sonogashira-type cross-coupling reactions, a method explored with similar compounds (Vilkauskaitė et al., 2011).
  • Formation of Schiff Bases : Similar compounds have been used to form Schiff bases with chitosan, indicating a potential area of study for Schiff base formation with this compound (Hamed et al., 2020).

Properties

IUPAC Name

5-phenyl-1-pyridin-3-ylsulfonylpyrrole-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N2O3S/c19-12-13-9-16(14-5-2-1-3-6-14)18(11-13)22(20,21)15-7-4-8-17-10-15/h1-12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLFVCXPMUQJUFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=CN2S(=O)(=O)C3=CN=CC=C3)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Under an argon atmosphere, 5-phenyl-1H-pyrrole-3-carbaldehyde (342 mg) was dissolved in absolute tetrahydrofuran (20 mL) and sodium hydride (60% in oil, 240 mg) was added while stirring at room temperature. After stirring at the same temperature for 15 min, 15-crown-5 (1.21 mL) was added, and the mixture was further stirred at the same temperature for 15 min. Pyridin-3-ylsulfonyl chloride hydrochloride (642 mg) was added, and the mixture was further stirred at the same temperature for 30 min. The reaction mixture was diluted with ethyl acetate, washed successively with saturated aqueous sodium hydrogencarbonate solution and saturated brine, and dried over anhydrous magnesium sulfate. The solvent was evaporated under reduced pressure and the residue was purified by silica gel column chromatography (eluent: hexane-ethyl acetate=19:1→1:1) to give the title compound as a brown solid (yield 470 mg, 75%).
Quantity
342 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
240 mg
Type
reactant
Reaction Step Two
Quantity
1.21 mL
Type
reactant
Reaction Step Three
Quantity
642 mg
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
Yield
75%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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